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molecular formula C12H26O B8813167 6-Dodecanol CAS No. 6836-38-0

6-Dodecanol

Cat. No. B8813167
M. Wt: 186.33 g/mol
InChI Key: LRBBIFXICMMTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059347

Procedure details

4-dodecanol; 5-dodecanol; 6-dodecanol; 2-tetradecanol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[CH2:2][CH2:3][CH:4]([OH:13])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:14]CCCC(O)CCCCCCC.CCCCCC(O)CCCCCC.CC(O)CCCCCCCCCCCC>>[CH3:2][CH2:3][CH:4]([OH:13])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(CCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(CCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC(CCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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